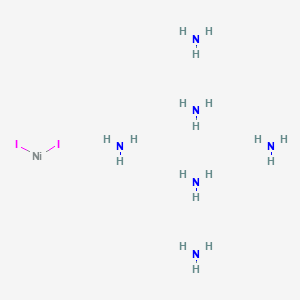
1,4-Dibutoxy-2-nitrobenzene
Übersicht
Beschreibung
1,4-Dibutoxy-2-nitrobenzene is a chemical compound with the molecular formula C14H21NO4 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, heating 2-nitro-1,4-bis (1,3,3-trimethylindolin-2-ylideneacetyl)benzene with POCl3 followed by treatment with an aqueous solution of NaOH gave 2-nitro-1,4-diethynylbenzene .Molecular Structure Analysis
The molecular structure of 1,4-Dibutoxy-2-nitrobenzene consists of a benzene ring with nitro (-NO2) and two butoxy (-OC4H9) groups attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the nitro group is attached to the first carbon atom, and the butoxy groups are attached to the fourth carbon atom .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : Ueda, Abe, and Awano (1992) described the synthesis of poly(2,5-dibutoxyphenylene) by oxidative coupling polymerization of 1,4-dialkoxybenzene, demonstrating the use of 1,4-Dibutoxy-2-nitrobenzene in polymer chemistry. The polymer showed solubility in common organic solvents and thermal stability, with a 10% weight loss at 385°C (Ueda, Abe, & Awano, 1992).
Crystal Structure Analysis : Oburn and Bosch (2017) investigated the structures of three dialkoxy ethynylnitrobenzenes, including 1,4-Dibutoxy-2-nitrobenzene, highlighting its role in structural chemistry and the impact of alkoxy chain length on crystal structures (Oburn & Bosch, 2017).
Aqueous Solution Chemistry : Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, including 1,4-Dibutoxy-2-nitrobenzene, in aqueous solutions, providing insights into its chemical behavior in different solvents (Blanksma, 2010).
Electron Attachment Spectroscopy : Asfandiarov et al. (2007) examined the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-Dibutoxy-2-nitrobenzene, contributing to our understanding of its electronic properties (Asfandiarov et al., 2007).
Electrochemical Studies : Silvester et al. (2006) conducted electrochemical studies on nitrobenzene and its derivatives, providing insights into the electrochemical behavior of compounds like 1,4-Dibutoxy-2-nitrobenzene (Silvester et al., 2006).
Nitrobenzene Degradation : Carlos et al. (2008) investigated the thermal degradation of nitrobenzene using Fenton's reagent, contributing to our understanding of the environmental impact and degradation pathways of nitrobenzene derivatives (Carlos et al., 2008).
Luminescent Sensor Development : Xu et al. (2020) developed a zinc-based metal–organic framework for sensing nitrobenzene, highlighting the potential of 1,4-Dibutoxy-2-nitrobenzene in sensor technology (Xu et al., 2020).
Photophysics and Photochemistry : Giussani and Worth (2017) studied the complex photophysics and photochemistry of nitroaromatic compounds, offering insights into the photophysical properties of compounds like 1,4-Dibutoxy-2-nitrobenzene (Giussani & Worth, 2017).
Safety And Hazards
1,4-Dibutoxy-2-nitrobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling this chemical .
Eigenschaften
IUPAC Name |
1,4-dibutoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-14(19-10-6-4-2)13(11-12)15(16)17/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGMZCLSQBSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159193 | |
| Record name | 1,4-Dibutoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibutoxy-2-nitrobenzene | |
CAS RN |
135-15-9 | |
| Record name | 1,4-Dibutoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibutoxy-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibutoxy-2-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibutoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibutoxy-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















